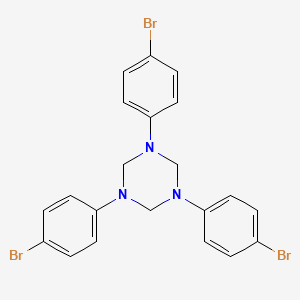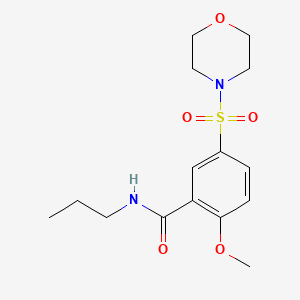
1,3,5-tris(4-bromophenyl)-1,3,5-triazinane
説明
1,3,5-tris(4-bromophenyl)-1,3,5-triazinane, also known as TPTZ, is a heterocyclic compound with a triazine ring structure. It has been extensively studied for its potential applications in various fields, including material science, catalysis, and biomedical research.
科学的研究の応用
Corrosion Inhibition in Oil and Gas Industry
1,3,5-Tris(4-bromophenyl)-1,3,5-triazinane derivatives have been investigated for their potential as corrosion inhibitors, particularly in the oil and gas industry. A study by Onyeachu et al. (2020) explored the use of a similar compound, 1,3,5-tris(4-methoxyphenyl)-1,3,5-triazinane, for inhibiting corrosion of X60 steel in saline conditions. This research highlighted the compound's effectiveness in both static and hydrodynamic conditions, demonstrating over 97% efficiency in hydrodynamic conditions and a primarily cathodic-type inhibition mechanism (Onyeachu, Chauhan, Quraishi, & Obot, 2020).
Crystal Structure and Molecular Properties
The crystal structure and molecular properties of 1,3,5-tris(4-bromophenyl)-1,3,5-triazinane have been extensively studied. Chebbah et al. (2013) described the crystal structure of this compound, noting its chair conformation and the arrangement of substituents. This study provided insights into the compound's molecular geometry and intermolecular interactions, which are crucial for understanding its potential applications in material science and chemistry (Chebbah, Bouchemma, Bouacida, Lefrada, & Bouhenguel, 2013).
Luminescent Covalent-Organic Polymers for Explosives Detection
The compound's derivatives have been used in synthesizing luminescent covalent-organic polymers (COPs) for detecting nitroaromatic explosives. Xiang and Cao (2012) synthesized COPs using 1,3,5-tris(4-bromophenyl)-1,3,5-triazinane and related compounds, demonstrating their high sensitivity and selectivity for detecting explosives like picric acid and TNT at low concentrations. This application showcases the compound's potential in security and environmental monitoring (Xiang & Cao, 2012).
Interaction and Packing in Crystalline Structures
A study by Escobar et al. (2022) explored the π-halogen interaction in the crystalline packing of 1,3,5-tris(4-bromophenyl)-1,3,5-triazin-2,4,6-trione. This research provides insights into the molecular interactionsand crystalline structure of these compounds, revealing patterns like honeycomb-shaped arrangements in the crystal. Such studies are essential for understanding the material properties and potential applications in fields like material science and nanotechnology (Escobar, Artigas, Bacho, & Trujillo, 2022).
Host Frameworks and Weak Intermolecular Interactions
The ability of triazine derivatives to form host frameworks stabilized by weak intermolecular interactions was investigated by Saha et al. (2005). Their research focused on hexagonal open frameworks formed by halogen-halogen interactions and π-stacking. This study highlights the potential of 1,3,5-tris(4-bromophenyl)-1,3,5-triazinane derivatives in designing host frameworks for various applications, including molecular recognition and encapsulation (Saha et al., 2005).
Supramolecular Assembly and Surface Interactions
Gatti et al. (2014) explored the supramolecular assembly of 1,3,5-tris(4-bromophenyl)-1,3,5-triazinane and its derivatives on different substrates. Their study provided insights into the effects of substrates and halogen atoms on the formation of two-dimensional supramolecular structures, contributing to the understanding of surface chemistry and nanotechnology applications (Gatti, Macleod, Lipton‐Duffin, Moiseev, Perepichka, & Rosei, 2014).
ChemSensor Applications
The synthesis and characterization of 1,3,5-tris(4-bromophenyl)benzene and its derivatives for potential chemsensor applications were investigated by Nguyen and Luu (2018). Their research involved synthesizing these compounds and studying their interaction with anions, showcasing their potential in developing sensors for detecting various chemical substances (Nguyen & Luu, 2018).
Electronic and Optical Properties
The electronic and optical properties of 1,3,5-tris(4-bromophenyl)-1,3,5-triazinane derivativeshave been a subject of interest in the field of organic electronics. Inomata et al. (2004) reported on 1,3,5-triazine derivatives being used as electron transport materials in high-efficiency electrophosphorescent organic light-emitting diodes (OLEDs). Their study demonstrated that these compounds could significantly improve the performance of OLEDs, highlighting their potential in advancing display and lighting technologies (Inomata, Goushi, Masuko, Konno, Imai, Sasabe, Brown, & Adachi, 2004).
特性
IUPAC Name |
1,3,5-tris(4-bromophenyl)-1,3,5-triazinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Br3N3/c22-16-1-7-19(8-2-16)25-13-26(20-9-3-17(23)4-10-20)15-27(14-25)21-11-5-18(24)6-12-21/h1-12H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPPRGNVDBCCMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CN(CN1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Br3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365280 | |
| Record name | 1,3,5-Triazine, 1,3,5-tris(4-bromophenyl)hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris(4-bromophenyl)-1,3,5-triazinane | |
CAS RN |
102310-99-6 | |
| Record name | 1,3,5-Triazine, 1,3,5-tris(4-bromophenyl)hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-{7-[(2-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4773666.png)
![methyl {[6-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-benzothiazol-2-yl]thio}acetate](/img/structure/B4773674.png)
![(3aR,7aS)-2-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4773680.png)
![3-[(4-ethoxy-3-nitrobenzyl)thio]-5-(2-ethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4773684.png)
![4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-6-ethoxy-2H-chromen-2-one](/img/structure/B4773687.png)

![7-amino-5-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4773699.png)
![5-({3-[(benzylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4773706.png)
![methyl 2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4773710.png)
![7,9-dibutoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4773729.png)
![methyl 4-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4773730.png)
![1-[(4-fluorobenzyl)sulfonyl]-3-methylpiperidine](/img/structure/B4773734.png)
![2-[(3-methyl-1-piperidinyl)carbonyl]aniline](/img/structure/B4773736.png)
![methyl 7-methyl-2,4-dioxo-1-phenyl-3-(4-vinylbenzyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4773743.png)